3-Bromo-2-(3'-fluorobenzyloxy)-5-methylphenylboronic acid

Descripción general

Descripción

Molecular Structure Analysis

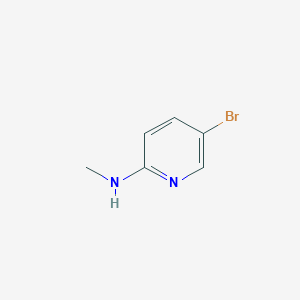

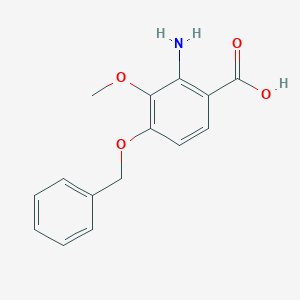

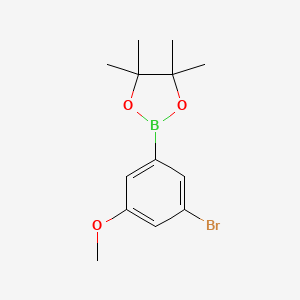

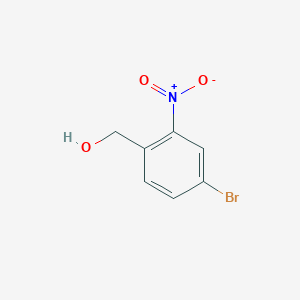

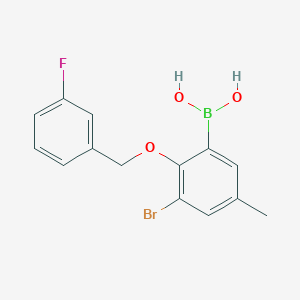

The molecular structure of this compound can be represented by the SMILES stringCc1cc(Br)c(OCc2cccc(F)c2)c(c1)B(O)O . The empirical formula is C14H13BBrFO3 , and the molecular weight is 338.96 . Physical And Chemical Properties Analysis

This compound is a solid with a melting point of122-127 °C . It contains varying amounts of anhydride .

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Bromo-2-(3’-fluorobenzyloxy)-5-methylphenylboronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in the synthesis of complex organic molecules. The boronic acid group reacts with various halides or pseudohalides under palladium catalysis, providing a pathway to synthesize a wide range of aromatic compounds.

Drug Discovery

In the realm of drug discovery, this compound serves as a versatile building block for the construction of pharmacophores . Its ability to introduce a fluorine atom into the molecular structure is particularly beneficial, as fluorine is known to significantly alter the biological activity of pharmaceuticals, often leading to increased potency and selectivity.

Material Science

The compound’s boronic acid moiety can be used to create boron-containing polymers and materials . These materials have applications in areas such as organic light-emitting diodes (OLEDs) and as precursors for the synthesis of advanced ceramics and glasses.

Molecular Recognition

Boronic acids are known for their affinity to diols and are used in molecular recognition processes . 3-Bromo-2-(3’-fluorobenzyloxy)-5-methylphenylboronic acid can be utilized to design sensors or probes that detect sugars or glycoproteins, which is valuable in diagnostic assays and biochemical research.

Catalysis

This compound can act as a catalyst or a catalyst ligand in various chemical reactions . The boronic acid group can coordinate to metals, facilitating reactions such as oxidation, reduction, and homocoupling processes, which are crucial in fine chemical and pharmaceutical manufacturing.

Peptide Coupling

The boronic acid moiety is also instrumental in peptide coupling reactions . It can be used to form amide bonds with amino acids or peptides, enabling the synthesis of longer peptide chains or cyclic peptides, which have numerous therapeutic applications.

Propiedades

IUPAC Name |

[3-bromo-2-[(3-fluorophenyl)methoxy]-5-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BBrFO3/c1-9-5-12(15(18)19)14(13(16)6-9)20-8-10-3-2-4-11(17)7-10/h2-7,18-19H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUJKVHYFUPYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC2=CC(=CC=C2)F)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584494 | |

| Record name | {3-Bromo-2-[(3-fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(3'-fluorobenzyloxy)-5-methylphenylboronic acid | |

CAS RN |

849062-40-4 | |

| Record name | B-[3-Bromo-2-[(3-fluorophenyl)methoxy]-5-methylphenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-Bromo-2-[(3-fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-(3'-fluorobenzyloxy)-5-methylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.